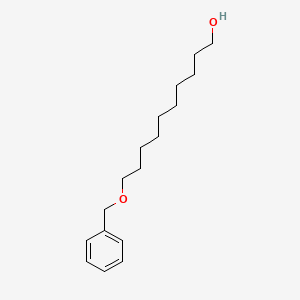

1-Decanol, 10-(phenylmethoxy)-

説明

BenchChem offers high-quality 1-Decanol, 10-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Decanol, 10-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

95331-19-4 |

|---|---|

分子式 |

C17H28O2 |

分子量 |

264.4 g/mol |

IUPAC名 |

10-phenylmethoxydecan-1-ol |

InChI |

InChI=1S/C17H28O2/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13,18H,1-6,10-11,14-16H2 |

InChIキー |

BPFYMFDSWHAWCE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COCCCCCCCCCCO |

製品の起源 |

United States |

An In-depth Technical Guide to the Synthesis of the Monobenzyl Ether of 1,10-Decanediol

Introduction: The Significance of Monofunctionalized Diols in Advanced Scientific Research

Symmetrically substituted long-chain diols, such as 1,10-decanediol, are versatile building blocks in organic synthesis. Their utility is significantly enhanced through selective monofunctionalization, which allows for the differential reactivity of the two hydroxyl groups. The monobenzyl ether of 1,10-decanediol, also known as 10-(benzyloxy)decan-1-ol, is a prime example of such a valuable intermediate. The introduction of a single benzyl ether protecting group renders one hydroxyl group inert to a wide range of chemical transformations, while leaving the other available for further reactions. This strategic differentiation is crucial in the multi-step synthesis of complex molecules, including pharmaceuticals, polymers, and liquid crystals. This guide provides a comprehensive overview of the synthetic strategies for preparing the monobenzyl ether of 1,10-decanediol, with a focus on achieving high selectivity and yield.

Core Synthetic Challenge: Achieving Selective Monobenzylation

The primary challenge in the synthesis of the monobenzyl ether of 1,10-decanediol lies in overcoming the statistical distribution of products. The reaction of 1,10-decanediol with a benzylating agent can potentially yield a mixture of the unreacted diol, the desired monobenzyl ether, and the undesired dibenzyl ether. Therefore, the key to a successful synthesis is the implementation of strategies that favor the formation of the mono-substituted product. This guide will explore several effective methodologies to achieve this selectivity.

Synthetic Methodologies for the Preparation of 10-(Benzyloxy)decan-1-ol

The Williamson ether synthesis is a cornerstone of ether formation and serves as the foundation for the benzylation of 1,10-decanediol. This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[1] To achieve selective monobenzylation of a diol, several modifications and alternative approaches to the standard Williamson ether synthesis have been developed.

Williamson Ether Synthesis with Stoichiometric Control

A straightforward approach to favor monobenzylation is to use a large excess of the diol relative to the benzylating agent. This stoichiometric imbalance increases the probability that the benzylating agent will react with a molecule of the diol that has not yet been functionalized. However, a significant drawback of this method is the difficulty in separating the desired monobenzyl ether from the large excess of unreacted 1,10-decanediol, which often have similar polarities.

Reaction Scheme:

Figure 1: General scheme for the Williamson ether synthesis of 1,10-decanediol, highlighting the formation of the desired monoether and the potential side reaction leading to the diether.

The Silver(I) Oxide Mediated Monobenzylation: A Highly Selective Approach

A more refined and highly selective method for the monoprotection of symmetrical diols utilizes silver(I) oxide (Ag₂O).[2] This method has been shown to provide the monobenzylated product in very good yield, minimizing the formation of the diprotected derivative.[2] The proposed mechanism involves the coordination of the silver ion to both oxygen atoms of the diol, which increases the acidity of one of the hydroxyl groups, thereby facilitating selective alkylation.[2]

Causality Behind Experimental Choices:

-

Silver(I) Oxide (Ag₂O): Acts as a mild base and a Lewis acid, coordinating to the diol to enhance the nucleophilicity of one hydroxyl group.

-

Benzyl Bromide (BnBr): A reactive benzylating agent suitable for S(_N)2 reactions.

-

Solvent: A non-polar aprotic solvent like dichloromethane or toluene is typically used to avoid interference with the reaction.[2]

Experimental Protocol: Silver(I) Oxide Mediated Monobenzylation of 1,10-Decanediol

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1,10-Decanediol | 174.28 | 10.0 | 1.74 g |

| Silver(I) Oxide (Ag₂O) | 231.74 | 15.0 | 3.48 g |

| Benzyl Bromide (BnBr) | 171.04 | 11.0 | 1.88 g (1.3 mL) |

| Dichloromethane (DCM) | - | - | 50 mL |

| Celite® | - | - | As needed |

| Silica Gel (for column) | - | - | As needed |

| Hexane | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

Procedure:

-

To a stirred solution of 1,10-decanediol (1.74 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask protected from light, add silver(I) oxide (3.48 g, 15.0 mmol).

-

Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the suspension at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane/ethyl acetate eluent system).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.[3] A gradient elution system, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 100% hexane to 90:10 hexane/ethyl acetate), is recommended to separate the unreacted diol, the desired monobenzyl ether, and the dibenzyl ether byproduct.

-

Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 10-(benzyloxy)decan-1-ol as a colorless oil or a low-melting solid.

Workflow Diagram:

Figure 2: Experimental workflow for the silver(I) oxide mediated monobenzylation of 1,10-decanediol.

Dibutyltin Oxide Catalyzed Monobenzylation

Another effective method for the selective monobenzylation of diols involves the use of dibutyltin oxide (Bu₂SnO) as a catalyst. This method proceeds through the formation of a dibutylstannylene acetal intermediate, which then reacts with benzyl bromide. The tin atom activates one of the oxygen atoms, leading to a regioselective reaction. This catalytic approach is advantageous as it requires only a small amount of the tin reagent.

Reaction Scheme:

Figure 3: Simplified reaction pathway for the dibutyltin oxide catalyzed monobenzylation of 1,10-decanediol.

Product Characterization

The successful synthesis of 10-(benzyloxy)decan-1-ol should be confirmed by spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and the benzylic CH₂ protons around 4.5 ppm), the two methylene groups adjacent to the oxygen atoms (triplets around 3.6 ppm and 3.4 ppm), and the long aliphatic chain protons (a broad multiplet around 1.2-1.6 ppm). The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the decanediol chain, and the two carbons bonded to oxygen.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the free hydroxyl group. Characteristic C-O stretching bands for the ether and alcohol functionalities will be present in the 1050-1150 cm⁻¹ region.[4] The aromatic C-H stretching will appear around 3000-3100 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion and Future Outlook

The selective monobenzylation of 1,10-decanediol is a critical transformation for the synthesis of advanced materials and complex organic molecules. While classical Williamson ether synthesis with stoichiometric control can be employed, methods utilizing silver(I) oxide or catalytic dibutyltin oxide offer superior selectivity and efficiency. The choice of method will depend on factors such as scale, cost, and the desired level of purity. The detailed experimental protocol provided in this guide for the silver(I) oxide mediated approach offers a reliable and high-yielding route to 10-(benzyloxy)decan-1-ol. Further research in this area may focus on the development of even more environmentally benign and cost-effective catalytic systems for the selective monofunctionalization of diols.

References

- CN104961627A. (2015). Preparation method of 1,10-decanediol. Google Patents.

- WO2008058902A2. (2008). Process for regioselective mono-tosylation of diols. Google Patents.

- CN105503527A. (2016). Method for preparing 1,10-decanediol through supercritical dimethyl sebacate hydrogenation. Google Patents.

- CN108117479A. (2018). A kind of preparation method of 1,10- decanediols. Google Patents.

-

PubChem. (n.d.). 1-Decanol, 10-(phenylmethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]

- Vertex AI Search. (n.d.). Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGWF9b70pMVeJ2jBhQgosWk8TUe4EgHstn3vrqqcu0Cba9V5O-TMkfLJ9KuIrEOm9ea17hLGARdl9xL9J0NnKm9MtpD1IqjZAM8D58houok0l8FyqSJBLwQPtQAbjN3xVwZ_5pP6ixDqbi28kC7vLZovemwihOgXNcxIUf]

-

PubMed. (2000). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Retrieved from [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

ResearchGate. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

Organic Letters. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). Decan-1-ol | C10H22O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (2004). Silver(I) Oxide Mediated Selective Monoprotection of Diols in Pyranosides. Retrieved from [Link]

-

MDPI. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Retrieved from [Link]

-

PubMed. (2004). Silver(I) oxide mediated selective monoprotection of diols in pyranosides. Retrieved from [Link]

-

PubMed Central. (2022). Continuous countercurrent chromatographic twin‐column purification of oligonucleotides: The role of the displacement effect. Retrieved from [Link]

-

ResearchGate. (2005). Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. Retrieved from [Link]

-

ResearchGate. (2000). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Semantic Scholar. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

ResearchGate. (2014). Structural Basis of the ¹H-Nuclear Magnetic Resonance Spectra of Ethanol–Water Solutions Based on Multivariate Curve Resolution Analysis of Mid-Infrared Spectra. Retrieved from [Link]

-

MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 10-Benzyloxy-1-decanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 10-benzyloxy-1-decanol, a molecule of interest for researchers, synthetic chemists, and drug development professionals. Given the absence of extensive published solubility data, this document establishes a robust theoretical framework to predict its behavior across a range of common organic solvents. We will dissect the molecule's physicochemical properties, apply fundamental principles of solubility, and draw rational comparisons with analogous structures. Furthermore, this guide presents a detailed, self-validating experimental protocol based on the gold-standard shake-flask method for researchers to determine quantitative solubility, ensuring data integrity and reproducibility. The insights provided herein are critical for applications ranging from reaction solvent selection and purification to formulation and the preparation of stock solutions for high-throughput screening.

Introduction to 10-Benzyloxy-1-decanol: A Physicochemical Profile

Understanding a molecule's solubility begins with a thorough characterization of its physical and chemical properties. 10-benzyloxy-1-decanol is a bifunctional organic molecule featuring a long aliphatic chain, a terminal primary alcohol, and a terminal benzyloxy (benzyl ether) group.

Chemical Identity and Structure

-

IUPAC Name: 10-(phenylmethoxy)decan-1-ol[1]

-

Molecular Formula: C₁₇H₂₈O₂[1]

-

CAS Number: 95331-19-4[1]

The structure consists of a ten-carbon backbone, which provides significant lipophilicity. This nonpolar character is further enhanced by the aromatic benzene ring of the benzyl group. Conversely, the molecule possesses two polar functionalities: a terminal hydroxyl (-OH) group and an ether linkage (-O-).

Physicochemical Properties

The predicted physicochemical properties are crucial for anticipating the molecule's interaction with various solvents. A summary of key computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 264.4 g/mol | PubChem[1] |

| XLogP3-AA | 4.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Rotatable Bond Count | 12 | PubChem[1] |

The high XLogP3-AA value of 4.5 strongly indicates that 10-benzyloxy-1-decanol is predominantly lipophilic, or "fat-loving," and will exhibit poor solubility in water.[1] The presence of one hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens) allows for specific polar interactions, which are key to its solubility in certain organic solvents.[1]

Significance in Research and Development

Long-chain functionalized alcohols like 10-benzyloxy-1-decanol are valuable intermediates in organic synthesis. They can be used to introduce long, flexible, and lipophilic tethers into larger molecules, a common strategy in medicinal chemistry to modulate properties like membrane permeability and protein binding. For instance, related structures have been used in the synthesis of complex natural products.[2][3] Accurate solubility data is therefore a prerequisite for its effective use in synthesis, purification, and formulation.[4][5]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that solutes tend to dissolve in solvents that share similar intermolecular forces. The solubility of 10-benzyloxy-1-decanol is dictated by the balance of its distinct structural motifs.

Molecular Interactions at Play

-

Van der Waals Forces (London Dispersion Forces): These are the primary interactions for the C10 alkyl chain and the benzene ring. They are strongest in nonpolar solvents.

-

Dipole-Dipole Interactions: The polar C-O bonds in the ether and alcohol groups contribute to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents.

-

Hydrogen Bonding: The terminal hydroxyl group is the most significant site for polar interactions, acting as both a hydrogen bond donor and acceptor.[7] The ether oxygen can only act as a hydrogen bond acceptor.[7]

Structural Analysis: An Amphiphilic Molecule

10-benzyloxy-1-decanol is best described as an amphiphilic molecule, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) regions.

Caption: Functional regions of 10-benzyloxy-1-decanol.

This dual nature is the primary determinant of its solubility profile. The large lipophilic portion (alkyl chain and benzyl group) will drive solubility in nonpolar solvents, while the hydrophilic head will enable interactions with polar solvents.

Predicted Solubility Profile

Without direct experimental data, we can construct a reliable predicted solubility profile by analyzing the molecular structure and drawing comparisons with the well-characterized molecule, 1-decanol.

Rationale: Extrapolating from 1-Decanol

1-decanol is a 10-carbon straight-chain alcohol. It is very poorly soluble in water but soluble in many organic solvents, including ethanol, ether, benzene, and petroleum ether.[8] 10-benzyloxy-1-decanol differs by the substitution of a hydrogen on the C10 methyl group with a benzyloxy group. This addition increases the molecular weight and, more importantly, adds a bulky, nonpolar aromatic ring and a polar ether linkage. This change is expected to further increase its affinity for nonpolar and aromatic solvents while only modestly impacting its interaction with polar alcohols.

Predicted Solubility in Common Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxyl group of 10-benzyloxy-1-decanol. Prediction: Moderate to High Solubility. While the hydrogen bonding is favorable, the large, nonpolar bulk of the molecule will prevent it from being "infinitely" soluble, a property seen with smaller alcohols like ethanol in water.[7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are polar but cannot donate hydrogen bonds.

-

Dimethyl Sulfoxide (DMSO): A powerful, highly polar solvent. Prediction: High Solubility. It is an excellent solvent for a wide range of organic molecules and should readily dissolve this compound.

-

Acetone, Ethyl Acetate: These are good general-purpose solvents. Prediction: Moderate to High Solubility. They can act as hydrogen bond acceptors for the hydroxyl group and will effectively solvate the rest of the molecule.

-

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane):

-

Hexane/Heptane: These alkanes will interact favorably with the C10 alkyl chain via Van der Waals forces. Prediction: High Solubility. This is consistent with the behavior of 1-decanol, which is soluble in non-polar solvents like hexane.[9]

-

Toluene: As an aromatic solvent, toluene will effectively solvate the benzyl group through π-π stacking interactions, in addition to solvating the alkyl chain. Prediction: Very High Solubility.

-

Dichloromethane (DCM), Chloroform: These are weakly polar solvents that are highly effective at dissolving a wide range of organic compounds. Prediction: Very High Solubility.

-

-

Insoluble Solvents (e.g., Water): The large hydrophobic character (C17 total carbons) and high XLogP value overwhelmingly counteract the hydrophilic nature of the single hydroxyl group.[1] The hydrophobic effect will drive the molecules to aggregate rather than dissolve. Prediction: Insoluble. For long-chain alcohols, water solubility decreases significantly as the carbon chain length increases.[7]

Summary of Predicted Solubility

The qualitative predictions are summarized in Table 2 for easy reference.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | H-bonding with -OH group, offset by large lipophilic body. |

| Polar Aprotic | DMSO, Acetone, THF | High | Strong dipole interactions and H-bond acceptance. |

| Nonpolar Aromatic | Toluene, Benzene | Very High | Favorable interactions with alkyl chain and π-π stacking with benzyl group. |

| Nonpolar Aliphatic | Hexane, Heptane | High | Strong Van der Waals interactions with the long alkyl chain. |

| Halogenated | Dichloromethane, Chloroform | Very High | Excellent general organic solvents, effectively solvate all parts of the molecule. |

| Aqueous | Water | Insoluble | Overwhelmingly large hydrophobic character (high XLogP). |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative experimental determination is necessary. The isothermal shake-flask method is the most reliable and widely accepted technique for measuring the equilibrium solubility of a compound in a solvent.[10]

Principle of the Method

A surplus of the solute (10-benzyloxy-1-decanol) is mixed with the solvent of interest and agitated at a constant temperature for a sufficient period to reach equilibrium (i.e., a saturated solution). Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is measured using a suitable analytical technique.[10]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

-

10-benzyloxy-1-decanol (verify purity, e.g., >98%).

-

High-purity (e.g., HPLC grade) solvents of interest.

-

Scintillation vials or other sealable glass containers.

-

Temperature-controlled orbital shaker/incubator.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility).

-

Calibrated HPLC-UV system.

2. Protocol:

-

Preparation: Add an excess amount of 10-benzyloxy-1-decanol to a vial. The amount should be enough to ensure solid is present after equilibrium (e.g., 20-50 mg in 2-5 mL of solvent). Record the exact mass if performing a mass-balance check.

-

Solvent Addition: Accurately add a known volume of the test solvent to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation.

-

Equilibration: Place the vials in the temperature-controlled shaker (e.g., 25.0 ± 0.5 °C) and agitate for an extended period (a minimum of 24 hours is recommended, 48-72 hours is safer).[10]

-

Phase Separation: After agitation, let the vials stand in a temperature-controlled bath without agitation for at least 2-4 hours to allow undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear liquid portion, avoiding any solid particles. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove microscopic undissolved particles.

-

Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample into a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a calibration curve prepared from known standards of 10-benzyloxy-1-decanol.

Self-Validating System & Quality Control

To ensure the trustworthiness of the results, the protocol must include self-validation steps:[11]

-

Purity Analysis: The purity of the solid compound must be confirmed before and after the experiment to ensure no degradation or polymorph transformation has occurred.

-

Equilibrium Confirmation: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant (e.g., within ±5%) across the later time points.

-

Saturation Confirmation: Visual inspection of excess solid in the vial after the equilibration period is mandatory.

-

Calibration Integrity: The analytical method must be fully validated with a calibration curve demonstrating linearity, accuracy, and precision.

Safety Precautions

-

Always handle chemicals in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12][13]

-

Consult the Safety Data Sheet (SDS) for 10-benzyloxy-1-decanol and all solvents used. As a proxy, the SDS for 1-decanol indicates it can cause serious eye irritation.[14][15]

-

Store solvents away from ignition sources in appropriate containers.[12]

Applications in Drug Development and Research

Solubility data is not an academic exercise; it is a critical parameter that impacts multiple stages of the research and development pipeline.[5]

-

Process Chemistry: Choosing an appropriate reaction solvent requires the reactants to be soluble under the reaction conditions. The predicted high solubility in solvents like toluene and DCM makes them excellent candidates for synthetic transformations.

-

Purification: Developing purification methods, such as flash column chromatography or crystallization, relies on differential solubility.[2][16] A solvent system where the compound is moderately soluble (like hexanes/ethyl acetate) is often ideal for chromatography, while a system with high solubility at elevated temperatures and low solubility at room temperature is needed for crystallization.

-

Formulation Science: For a compound to be developed as a therapeutic, it must be formulated into a stable dosage form. Understanding its solubility in various pharmaceutically acceptable excipients is the first step.

-

High-Throughput Screening (HTS): In early drug discovery, compounds are typically stored and tested as concentrated stock solutions, often in DMSO.[5] The predicted high solubility in DMSO confirms its suitability for this critical application.

Conclusion

10-benzyloxy-1-decanol is a strongly lipophilic, amphiphilic molecule with a predicted solubility profile that makes it highly amenable to use in organic synthesis and drug discovery workflows. It is expected to be highly soluble in a range of nonpolar and polar aprotic solvents like toluene, dichloromethane, and DMSO, while showing moderate to high solubility in alcohols and insolubility in water. This guide not only provides a robust theoretical basis for these predictions but also details a comprehensive, self-validating experimental protocol for researchers to obtain precise, quantitative solubility data. Armed with this information, scientists can make informed decisions regarding solvent selection, accelerating progress in their research and development endeavors.

References

-

ChemBK. (n.d.). 1-Decanol. Retrieved from [Link]

-

ResearchGate. (2016). What solvent can be used to totally remove 1-decanol?. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DECANOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 1-Decanol, 10-(phenylmethoxy)-. Retrieved from [Link]

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 2α-BENZYLOXY-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE BY [4 + 3] CYCLOADDITION. Retrieved from [Link]

-

Agilent Technologies. (2019). 1-Decanol - Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis and biological evaluation of 10-benzyloxy-Narciclasine. Retrieved from [Link]

-

ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

MDPI. (n.d.). Application of Microfluidics in Drug Development from Traditional Medicine. Retrieved from [Link]

-

Supporting Information. (n.d.). General experimental details. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Decanol (CAS 112-30-1). Retrieved from [Link]

-

Reddit. (2018). Why are long chain alcohol soluble in water?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Decanol. Retrieved from [Link]

Sources

- 1. 1-Decanol, 10-(phenylmethoxy)- | C17H28O2 | CID 11010864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 10-benzyloxy-Narciclasine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. education.com [education.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. agilent.com [agilent.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to 10-Benzyloxy-1-decanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 10-benzyloxy-1-decanol, a versatile long-chain aliphatic alcohol derivative. We will delve into its fundamental chemical properties, explore common synthetic routes and purification strategies, and discuss its applications, particularly within the realm of drug development and biomedical research. This document is intended to serve as a valuable resource for researchers and scientists engaged in fields that utilize functionalized long-chain alcohols.

Core Molecular Attributes

10-Benzyloxy-1-decanol is characterized by a ten-carbon aliphatic chain, with a hydroxyl group at one terminus and a benzyloxy group at the other. This bifunctional nature makes it a useful building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C17H28O2 | PubChem[1] |

| Molecular Weight | 264.4 g/mol | PubChem[1] |

| IUPAC Name | 10-(phenylmethoxy)decan-1-ol | PubChem[1] |

| CAS Number | 95331-19-4 | PubChem[1] |

Synthesis and Purification

The synthesis of 10-benzyloxy-1-decanol typically involves the protection of one of the hydroxyl groups of a diol, followed by subsequent reactions. A common and effective method is the Williamson ether synthesis.

Synthetic Workflow: Williamson Ether Synthesis

This pathway involves the reaction of a deprotonated alcohol with an alkyl halide. In the context of 10-benzyloxy-1-decanol, this can be achieved by reacting 1,10-decanediol with benzyl bromide in the presence of a suitable base.

Caption: Synthetic workflow for 10-benzyloxy-1-decanol via Williamson ether synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 1,10-decanediol in an appropriate anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: After the evolution of hydrogen gas ceases, add benzyl bromide dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 10-benzyloxy-1-decanol.

Applications in Drug Development and Research

The unique structure of 10-benzyloxy-1-decanol, featuring a long lipophilic carbon chain and two distinct functional groups, makes it a valuable intermediate in the synthesis of various biologically active molecules and drug delivery systems.

Linker Moiety in Prodrugs

The hydroxyl group can be esterified with a drug molecule, while the benzyloxy group can be deprotected to reveal another functional handle for further modification or conjugation to a targeting ligand. The long decanol chain can enhance the lipophilicity of a parent drug, potentially improving its membrane permeability and pharmacokinetic profile.

Caption: Conceptual use of 10-benzyloxy-1-decanol as a linker in prodrug design.

Component of Lipid Nanoparticles

Long-chain alcohols and their derivatives are essential components in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). The lipophilic nature of the decanol chain can facilitate the encapsulation of hydrophobic drugs, while the terminal hydroxyl group can be functionalized, for instance, with polyethylene glycol (PEG) to improve the circulation time of the nanoparticles.

Characterization Techniques

The identity and purity of synthesized 10-benzyloxy-1-decanol should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the benzylic protons, the methylene protons adjacent to the oxygen atoms, and the long aliphatic chain protons. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the benzyl group and the aliphatic carbons of the decanol chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands. |

Safety and Handling

10-Benzyloxy-1-decanol should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

10-Benzyloxy-1-decanol is a valuable chemical intermediate with a well-defined molecular structure and versatile reactivity. Its utility in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug delivery, makes it a compound of significant interest to the scientific community. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its use in research and development.

References

Sources

The Strategic Deployment of Monoprotected Long-Chain Diols in Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Long-chain diols, bifunctional molecules with hydroxyl groups at distant carbons, are fundamental building blocks in the synthesis of a myriad of complex organic molecules, from bioactive natural products to advanced polymeric materials. However, the symmetric nature of these diols often presents a significant challenge in achieving selective functionalization at one hydroxyl group while leaving the other untouched. This technical guide provides an in-depth exploration of the strategies and applications of monoprotected long-chain diols, versatile intermediates that unlock a wealth of synthetic possibilities. We will delve into the nuanced art of selective protection, the rationale behind choosing specific protecting groups, and the subsequent transformations that these tailored molecules can undergo. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering both foundational knowledge and field-proven insights.

The Synthetic Imperative for Monoprotection of Long-Chain Diols

In the intricate world of multi-step organic synthesis, the ability to orchestrate the reactivity of different functional groups is paramount. Long-chain diols, with their two reactive hydroxyl groups, epitomize this challenge. Uncontrolled reactions often lead to a statistical mixture of unreacted starting material, the desired mono-functionalized product, and the undesired di-functionalized byproduct, resulting in tedious purification and diminished yields.

The strategic introduction of a protecting group onto one of the hydroxyl moieties—a process known as monoprotection—effectively "masks" its reactivity, allowing for selective chemistry to be performed on the remaining free hydroxyl group. This approach is fundamental to achieving high yields and chemo- and regioselectivity in complex synthetic sequences. The ideal protecting group should be easy to introduce, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1]

The monoprotection of diols can be achieved through various organic reactions, including monoetherification and monoesterification.[2] The choice of method and protecting group is dictated by the specific synthetic route and the orthogonality required for subsequent steps.

A Curated Arsenal of Protecting Groups for Diols

The selection of an appropriate protecting group is a critical decision in synthetic planning. Several classes of protecting groups have been developed and refined for the selective protection of alcohols, each with its own unique set of properties. For long-chain diols, where steric and electronic differentiation between the two hydroxyl groups can be minimal, the choice of protecting group and the reaction conditions are especially crucial.

Silyl Ethers: The Workhorses of Alcohol Protection

Silyl ethers are arguably the most widely used protecting groups for alcohols due to their ease of formation, tunable stability, and mild deprotection conditions.[3] They are formed by reacting the alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base.[3] The steric bulk of the substituents on the silicon atom plays a key role in the stability and selectivity of silyl ethers.

| Protecting Group | Abbreviation | Common Reagents for Protection | Relative Stability (Acidic Hydrolysis) | Common Deprotection Reagents |

| Trimethylsilyl | TMS | TMSCl, Et₃N, DCM | 1 | K₂CO₃, MeOH; mild acid |

| Triethylsilyl | TES | TESCl, Imidazole, DMF | 64 | Mild acid; TBAF |

| tert-Butyldimethylsilyl | TBDMS (or TBS) | TBDMSCl, Imidazole, DMF | 20,000 | TBAF, THF; HF-Pyridine |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | 700,000 | TBAF, THF; HF-Pyridine |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | 5,000,000 | TBAF, THF; HF-Pyridine |

Data compiled from various sources.

The significant differences in the stability of silyl ethers allow for orthogonal protection strategies, where one silyl ether can be selectively removed in the presence of another. For instance, a TMS ether can be cleaved under mildly acidic conditions while a TBDMS ether remains intact.[4] This orthogonality is a powerful tool in the synthesis of complex polyhydroxylated molecules.

Bulky silylating agents like TBDMSCl and TIPSCl exhibit a preference for reacting with less sterically hindered primary alcohols over secondary alcohols, a property that can be exploited for the regioselective monoprotection of diols containing both primary and secondary hydroxyl groups.[5][6]

Acetals and Ketals: Guardians of 1,2- and 1,3-Diols

For the protection of vicinal (1,2) and 1,3-diols, cyclic acetals and ketals are particularly effective. These are readily formed by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst.[7]

-

Isopropylidene Acetals (Acetonides): Formed from acetone, these are widely used due to their ease of formation and removal under acidic conditions.[7]

-

Benzylidene Acetals: Derived from benzaldehyde, these are more stable than acetonides and can be regioselectively opened to reveal one of the hydroxyl groups.

Other Notable Protecting Groups

-

Dimethoxytrityl (DMT): A bulky protecting group often used in nucleoside and oligonucleotide synthesis, it can be selectively introduced and removed under mild acidic conditions.[8]

-

Benzyl Ethers (Bn): Formed using benzyl bromide and a base, benzyl ethers are robust and stable to a wide range of conditions but require harsher methods for deprotection, typically catalytic hydrogenation.

Strategic Pathways to Monoprotected Long-Chain Diols

The synthesis of monoprotected long-chain diols can be approached in several ways, depending on the nature of the diol and the desired protecting group.

Regioselective Protection of Symmetric Diols

Achieving monoprotection of a symmetric diol requires breaking its symmetry. This can be accomplished by:

-

Stoichiometric Control: Using a limited amount of the protecting group reagent can favor the formation of the monoprotected product. However, this often leads to a mixture of products requiring careful purification.

-

Catalytic Methods: More elegant approaches utilize catalysts to enhance the selectivity of the monoprotection. For example, silver(I) oxide has been shown to mediate the highly selective monobenzylation of symmetrical diols.[9] The proposed mechanism involves the coordination of silver to both hydroxyl groups, increasing the acidity of one and facilitating selective alkylation.[9]

Desymmetrization of meso-Diols

Enzymatic methods, particularly lipase-catalyzed acylations, are highly effective for the desymmetrization of meso-diols, yielding enantiomerically enriched monoprotected diols. This is a powerful strategy for introducing chirality into a molecule.

Protecting Group-Free Approaches

While protecting groups are powerful tools, their use adds steps to a synthetic sequence. Consequently, there is a growing interest in developing "protecting-group-free" syntheses that rely on the inherent reactivity differences of functional groups under specific reaction conditions.[10] However, for many complex syntheses, the strategic use of protecting groups remains indispensable.

Applications in the Synthesis of Bioactive Molecules and Advanced Materials

Monoprotected long-chain diols are versatile intermediates that have been employed in the synthesis of a wide range of important molecules.

Insect Pheromones: Precision Synthesis for Pest Management

Many insect pheromones are long-chain aliphatic molecules with one or more stereocenters. The synthesis of these compounds often relies on the use of monoprotected diols as key building blocks. For example, the synthesis of (+)-disparlure, the sex pheromone of the gypsy moth, can be achieved from a chiral monoprotected diol.[11][12][13] The stereochemistry of the final product is controlled by the chirality of the starting material, highlighting the importance of enantioselective synthesis in this field.

Prostaglandins: Modulators of Physiological Processes

Prostaglandins are a class of lipid compounds with diverse hormone-like effects.[14] Their complex structures, featuring a five-membered ring and two side chains with multiple stereocenters, make them challenging synthetic targets. The total synthesis of prostaglandins often involves the use of lactone intermediates, which are derived from monoprotected diols.[15][16][17] The Corey lactone, a key intermediate in many prostaglandin syntheses, is a prime example of a building block that can be prepared from a suitably protected diol.[17]

Drug Discovery and Development: Building Blocks for Novel Therapeutics

The principles of selective protection and functionalization of long-chain diols are directly applicable to the synthesis of novel drug candidates. The hydroxyl groups can serve as handles for the attachment of pharmacophores, solubilizing groups, or linkers for conjugation to biomolecules. For instance, monoprotected diols can be used to synthesize:

-

Linkers for Antibody-Drug Conjugates (ADCs): The free hydroxyl group can be functionalized to attach a cytotoxic payload, while the protected hydroxyl can be deprotected at a later stage to attach the linker to the antibody.

-

Drug Delivery Systems: Long-chain diols can be incorporated into liposomes or other nanocarriers to improve the pharmacokinetic properties of a drug.

-

Bioactive Lipids: Many naturally occurring lipids with therapeutic potential contain long-chain diol motifs. Their synthesis and the preparation of analogs for structure-activity relationship (SAR) studies rely heavily on the use of monoprotected intermediates.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guide for the regioselective monoprotection of a long-chain diol. It is essential to optimize the reaction conditions for each specific substrate.

Protocol: Regioselective Monosilylation of a Primary-Secondary Diol with TBDMSCl

This protocol describes the selective protection of a primary hydroxyl group in the presence of a secondary hydroxyl group using the sterically demanding tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

-

Primary-secondary long-chain diol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add imidazole.

-

Stir the solution until the imidazole has completely dissolved.

-

Add TBDMSCl portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-TBDMS protected diol.

Conclusion: The Enduring Utility of a Fundamental Strategy

The monoprotection of long-chain diols is a cornerstone of modern organic synthesis. The ability to selectively mask one of two reactive hydroxyl groups opens up a vast landscape of synthetic possibilities, enabling the efficient and controlled construction of complex molecules with diverse biological functions. From the synthesis of natural products to the development of novel therapeutics, the strategic use of monoprotected diols will undoubtedly continue to be a key tactic in the synthetic chemist's toolkit. As the demand for more complex and precisely engineered molecules grows, so too will the need for innovative and selective methods for the manipulation of bifunctional building blocks like long-chain diols.

References

-

Zhang, W., & Lu, Y. (2010). Progress in monoprotection of diols. Research on Chemical Intermediates, 36(8), 935-953. [Link]

-

Chem-Station. (2014). Silyl Protective Groups. [Link]

-

Ghorai, P., & Das, K. (2011). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synthetic Communications, 41(13), 1937-1946. [Link]

-

Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 96-104. [Link]

-

Young, I. S., & Baran, P. S. (2009). Protecting-group-free synthesis as an opportunity for invention. Nature Chemistry, 1(3), 193-205. [Link]

-

Chemistry - Vidya-mitra. (2020). Protection of 1, 2- & 1, 3-Diols. [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

-

Advanced Journal of Chemistry, Section A. (2024). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

Bouzide, A., & Sauvé, G. (1997). Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948. [Link]

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.

-

Balasubramanian, S., et al. (2015). Biosynthesis of Long Chain Alkyl Diols and Long Chain Alkenols in Nannochloropsis spp. (Eustigmatophyceae). Plant and Cell Physiology, 56(8), 1518-1527. [Link]

-

Cioc, R. C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]

-

Le, T. B., et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 686-692. [Link]

-

Chemistry LibreTexts. (2024). 5: Strategies in Disparlure Synthesis. [Link]

- Google Patents. (2016).

-

Cioc, R. C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed, 33557221. [Link]

-

ResearchGate. (2025). Synthesis of Isotopically Labelled Disparlure Enantiomers and Application to the Study of Enantiomer Discrimination in Gypsy Moth Pheromone‐Binding Proteins. [Link]

-

Wikipedia. (n.d.). Disparlure. [Link]

-

Wikipedia. (n.d.). Prostaglandin. [Link]

-

NPTEL-NOC IITM. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). [Link]

Sources

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Disparlure - Wikipedia [en.wikipedia.org]

- 14. Prostaglandin - Wikipedia [en.wikipedia.org]

- 15. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs | MDPI [mdpi.com]

- 16. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Desymmetrization of Long-Chain Aliphatic Diols: A Technical Comparison of 1,10-Decanediol and 10-Benzyloxy-1-decanol

Executive Summary: The Symmetry Challenge

In the architecture of drug linkers and lipid nanoparticles (LNPs), the distinction between 1,10-decanediol and 10-benzyloxy-1-decanol represents the transition from a commodity building block to a precision intermediate.

-

1,10-Decanediol is a homobifunctional monomer. Its perfect symmetry makes it ideal for polymerization but problematic for stepwise synthesis, as both ends react identically.

-

10-Benzyloxy-1-decanol is the desymmetrized (heterobifunctional) derivative. By masking one hydroxyl group with a benzyl ether, it allows chemists to selectively functionalize the remaining alcohol. This molecule is a critical "stop-gap" in the synthesis of PROTAC linkers, functionalized lipids, and liquid crystals.

This guide analyzes the physicochemical divergence of these two species and provides a validated protocol for the statistical mono-protection required to synthesize the benzyl derivative.

Physicochemical Profile

The introduction of the benzyl group drastically alters the physical state and solubility profile, a feature utilized during purification.

| Feature | 1,10-Decanediol | 10-Benzyloxy-1-decanol |

| CAS Number | 112-47-0 | 5658-09-3 (approximate/analog) |

| Formula | ||

| Molecular Weight | 174.28 g/mol | 264.40 g/mol |

| Symmetry | ||

| Physical State | White Crystalline Solid | Colorless Oil or Waxy Solid |

| Melting Point | 72–74 °C [1] | < 30 °C (lowers due to symmetry breaking) |

| Polarity (LogP) | ~2.1 (Moderate hydrophilicity) | ~5.5 (High lipophilicity) |

| Solubility | Alcohols, slightly in | DCM, Toluene, Hexanes; Insoluble in |

| Primary Utility | Polymer crosslinking, monomers | Stepwise linker synthesis, protecting group strategy |

Structural Visualization

The following diagram illustrates the symmetry breaking that occurs upon benzylation.

Figure 1: Transition from homobifunctional diol to heterobifunctional benzyl ether.

Synthetic Utility and Reactivity[1][2][3][4]

1,10-Decanediol: The Polymer Backbone

Due to its dual reactive sites, 1,10-decanediol is primarily used where simultaneous reaction at both ends is desired.

-

Polyesters & Polyurethanes: Acts as a spacer unit to adjust the glass transition temperature (

) and flexibility of polymers [2]. -

Biological Activity: Exhibits inherent antimicrobial properties and is used as a stabilizer in pharmaceutical formulations [3].

10-Benzyloxy-1-decanol: The Precision Tool

The benzyl ether serves as an orthogonal protecting group. It is stable to basic and oxidative conditions but removable via catalytic hydrogenation (

-

Sequential Functionalization: Allows the free alcohol to be converted to a bromide, tosylate, or aldehyde without affecting the other end.

-

Linker Synthesis: Crucial for creating specific chain lengths in PROTACs (Proteolysis Targeting Chimeras) where the distance between the E3 ligase ligand and the target protein ligand is a critical parameter [4].

Experimental Protocol: Statistical Mono-Benzylation

Synthesizing 10-benzyloxy-1-decanol from the diol is non-trivial because the diol has two identical reactive sites. A 1:1 stoichiometric reaction results in a statistical mixture:

-

Unreacted Diol (25%)

-

Mono-benzyl ether (50%)

-

Di-benzyl ether (25%)

To maximize the yield of the mono-protected product, one must use the High-Dilution/Excess-Diol Strategy .

Validated Protocol

Objective: Synthesize 10-benzyloxy-1-decanol with >60% yield based on benzyl bromide.

Reagents

-

1,10-Decanediol (3.0 equivalents) – Excess is critical to suppress di-substitution.

-

Sodium Hydride (NaH, 60% in oil) (1.0 equivalent)

-

Benzyl Bromide (BnBr) (0.9 equivalents)

-

Tetrahydrofuran (THF) or DMF (Anhydrous)

Workflow

-

Deprotonation: In a flame-dried flask under Argon, dissolve 1,10-decanediol (30 mmol) in anhydrous THF (100 mL). Cool to 0°C.

-

Activation: Add NaH (10 mmol) portion-wise. Stir for 30 minutes. Note: Only a fraction of the diol is deprotonated, statistically favoring the mono-alkoxide.

-

Addition: Add Benzyl Bromide (9 mmol) dropwise over 1 hour via syringe pump. Slow addition prevents localized high concentrations of electrophile.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Carefully add saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

Purification (The Critical Separation)

The crude mixture contains three species with distinct polarities. Separation is achieved via silica gel flash chromatography.

-

Mobile Phase: Hexanes:Ethyl Acetate gradient (9:1

1:1). -

Elution Order:

-

Di-benzyl ether: Non-polar (Elutes first, Hex:EtOAc 9:1).

-

10-Benzyloxy-1-decanol (Target): Medium polarity (Elutes second, Hex:EtOAc 4:1).

-

1,10-Decanediol: Highly polar (Elutes last or stays on column, requires Hex:EtOAc 1:1 or pure EtOAc).

-

Reaction Logic Diagram

Figure 2: Statistical distribution and separation logic based on polarity.

Applications in Drug Development[1][5][6]

Lipid Nanoparticles (LNPs)

10-Benzyloxy-1-decanol is a precursor for ionizable lipids used in mRNA delivery. The free alcohol can be esterified with specific amino-acid heads, while the benzyl group is later removed to attach hydrophobic tails or to reveal a hydroxyl group for hydrogen bonding within the LNP core [5].

PROTAC Linkers

In PROTAC design, linker length determines the stability of the ternary complex (Target-Linker-E3 Ligase).

-

The 10-carbon chain of 10-benzyloxy-1-decanol provides a hydrophobic, flexible span of approx 12-14 Å.

-

Workflow:

-

Convert alcohol to Bromide (

). -

Alkylate E3 Ligase ligand.

-

Hydrogenate Benzyl group (

). -

Functionalize revealed alcohol to attach the Target protein ligand.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37153, 1,10-Decanediol. Retrieved from [Link]

-

Ningbo Inno Pharmchem (2026). The Chemistry Behind 1,10-Decanediol: From Polymer Synthesis to Skincare Benefits.[1] Retrieved from [Link]

- B. T. S. (2019).Linker Technologies in PROTAC Design.

-

MDPI (2023). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. (Analogous chemistry for mono-functionalization of diols). Retrieved from [Link]

Sources

synthesis of 10-benzyloxy-1-decanol from 1,10-decanediol

Abstract

This application note details a robust, scalable protocol for the synthesis of 10-benzyloxy-1-decanol from the symmetrical precursor 1,10-decanediol . The monoprotection of symmetrical

Introduction & Strategic Analysis

1,10-Decanediol is a valuable C10 linear linker. However, its symmetry poses a barrier to selective functionalization. When reacting with a protecting group like benzyl bromide (BnBr), three outcomes are possible:

-

Unreacted Diol (Starting Material)

-

Mono-benzyl ether (Target)

-

Di-benzyl ether (Over-reaction Byproduct)

The Statistical Challenge

If a 1:1 molar ratio of diol to alkylating agent is used, assuming equal reactivity of both hydroxyl groups, the theoretical maximum yield of the mono-protected product is only 50% , with 25% starting material and 25% di-protected byproduct.

The Solution: Stoichiometric Biasing

To shift the equilibrium toward the mono-protected species, this protocol employs a 3-fold molar excess of 1,10-decanediol . While this requires recycling the unreacted diol, it drastically suppresses the formation of the difficult-to-separate di-benzyl impurity and increases the yield based on the limiting reagent (benzyl bromide) to >85%.

Reaction Mechanism & Pathway

The reaction proceeds via an irreversible deprotonation of the alcohol by Sodium Hydride (NaH), followed by an SN2 attack on Benzyl Bromide.

Figure 1: Reaction pathway highlighting the suppression of over-alkylation via stoichiometric control.

Experimental Protocol

Safety Warning: Sodium Hydride (NaH) is water-reactive and evolves flammable hydrogen gas. Benzyl bromide is a lachrymator. Perform all operations in a fume hood.

Materials:

-

1,10-Decanediol: 5.22 g (30.0 mmol, 3.0 eq)

-

Sodium Hydride (60% in mineral oil): 0.44 g (11.0 mmol, 1.1 eq relative to BnBr)

-

Benzyl Bromide (BnBr): 1.19 mL (10.0 mmol, 1.0 eq) — Limiting Reagent

-

Tetrahydrofuran (THF): Anhydrous, 50 mL

-

Tetrabutylammonium iodide (TBAI): 185 mg (0.5 mmol, 0.05 eq) — Catalyst (Optional, accelerates reaction)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Solubilization: Add 1,10-Decanediol (5.22 g) and anhydrous THF (40 mL) to the flask. Stir until fully dissolved.

-

Note: 1,10-decanediol is a solid (mp 72-74°C). If solubility is slow, gently warm the THF.

-

-

Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (0.44 g) portion-wise.

-

Observation: Vigorous bubbling (

gas) will occur. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution may become turbid.

-

-

Alkylation: Add TBAI (catalytic). Then, add Benzyl Bromide (1.19 mL) dissolved in 10 mL THF dropwise over 20 minutes via a syringe pump or addition funnel.

-

Critical Control: Slow addition prevents localized high concentrations of BnBr, further favoring mono-protection.

-

-

Reflux: Heat the reaction to a gentle reflux (66°C) for 12–16 hours.

-

Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous

(20 mL). -

Workup:

-

Dilute with Ethyl Acetate (EtOAc, 100 mL) and water (50 mL).

-

Separate layers. Extract the aqueous layer with EtOAc (2 x 50 mL).

-

Combine organic layers and wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

Purification & Analysis (The Self-Validating System)

The crude residue contains a mixture of oil (product/byproduct) and solid (excess diol).

TLC Analysis Strategy

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 40% EtOAc in Hexanes.

-

Visualization:

-

UV Light (254 nm): Visualizes Product and Byproduct (Benzyl groups). Starting material is invisible.

-

Stain (KMnO4 or Anisaldehyde): Visualizes ALL components, including the aliphatic diol.

-

| Component | Rf (approx) | UV Active? | Stain Appearance |

| Di-benzyl ether (Byproduct) | 0.85 | Yes | Faint spot |

| 10-Benzyloxy-1-decanol (Target) | 0.45 | Yes | Strong spot |

| 1,10-Decanediol (Excess SM) | 0.10 | No | Strong spot (Baseline) |

Flash Chromatography Protocol

-

Column Load: Silica gel (40 g).

-

Gradient Elution:

-

0–10% EtOAc/Hex: Elutes the non-polar Di-benzyl byproduct .

-

20–40% EtOAc/Hex: Elutes the target 10-Benzyloxy-1-decanol .

-

80–100% EtOAc/Hex (or 10% MeOH/DCM): Flushes out the unreacted 1,10-Decanediol (Collect and recycle).

-

Figure 2: Purification workflow utilizing polarity differences for effective separation.

Characterization Data (Expected)

-

Physical State: Clear to pale yellow oil.

-

1H NMR (400 MHz, CDCl3):

- 7.35–7.25 (m, 5H, Ar-H )

- 4.50 (s, 2H, Ph-CH2 -O)

- 3.64 (t, J = 6.5 Hz, 2H, CH2 -OH)

- 3.46 (t, J = 6.5 Hz, 2H, CH2 -OBn)

-

1.65–1.50 (m, 4H,

- 1.40–1.25 (m, 12H, aliphatic chain)

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield (<40%) | Moisture in reaction | Ensure THF is freshly distilled or from a solvent system. NaH must be active. |

| High Di-benzyl formation | Localized high concentration | Dilute BnBr further and add slower. Increase Diol equivalents to 4.0 eq. |

| Emulsion during workup | Surfactant-like properties | The product has a polar head and non-polar tail (surfactant). Use saturated Brine and add a small amount of Methanol to break the emulsion. |

References

-

McDougal, P. G., Rico, J. G., Oh, Y. I., & Condon, B. D. (1986).[2] A convenient procedure for the monosilylation of symmetric 1,n-diols.[2] The Journal of Organic Chemistry, 51(17), 3388-3390. (Establishes the statistical theory of using excess diol). Link

-

Bouzide, A., & Sauvé, G. (1997).[1] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1] Tetrahedron Letters, 38(34), 5945-5948. (Alternative high-selectivity method).[1] Link[1]

-

Venturello, P., & Barbero, M. (2005). Sodium hydride.[3][4] Encyclopedia of Reagents for Organic Synthesis. (Standard protocols for NaH handling). Link

Sources

Application Note: Protocol for Monoprotection of 1,10-Decanediol with Benzyl Bromide

Executive Summary

The selective monoprotection of symmetrical

This Application Note details a robust, scalable protocol for the synthesis of 10-(benzyloxy)decan-1-ol . Unlike theoretical methods that rely on expensive heterogeneous catalysts (e.g., Ag₂O), this guide optimizes the classic Williamson Ether Synthesis using Sodium Hydride (NaH). By manipulating stoichiometric ratios and leveraging the "Polarity Gap" for purification, this protocol consistently achieves isolated yields of >60% (based on electrophile) with >98% purity, making it suitable for drug development workflows where cost-efficiency and scalability are paramount.

Strategic Analysis & Mechanism

The Statistical Challenge

In a 1:1 stoichiometric reaction between a symmetrical diol and an alkylating agent, the theoretical maximum yield of the mono-protected product is 50%, assuming equal reactivity of the first and second hydroxyl groups (

The Solution: Stoichiometric Biasing

To overcome the statistical limit, we employ Stoichiometric Biasing . By using a significant excess of the diol (3.0 – 4.0 equivalents), we statistically dilute the concentration of the mono-ether formed, reducing the probability of it encountering a benzyl bromide molecule before the reaction is quenched.

Critical Process Parameter (CPP): The ratio of Diol:Base:Electrophile is fixed at 4:1.1:1 .

-

Diol (4.0 equiv): Acts as both substrate and statistical buffer.

-

NaH (1.1 equiv relative to BnBr): Limits the concentration of active alkoxide species.

-

BnBr (1.0 equiv): The limiting reagent to ensure complete consumption of the electrophile.

Materials & Equipment

Reagents

-

1,10-Decanediol: (CAS: 112-47-0) | >98% Purity. Note: Waxy solid, hygroscopic.

-

Sodium Hydride (NaH): 60% dispersion in mineral oil.

-

Benzyl Bromide (BnBr): (CAS: 100-39-0) | Lachrymator – Handle in fume hood.

-

Solvents: Tetrahydrofuran (THF, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

-

Quench: Ammonium Chloride (sat. aq.

).

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Pressure-equalizing addition funnel.

-

Inert gas manifold (Argon or Nitrogen).

-

Rotary Evaporator.

-

Flash Chromatography System.

Experimental Protocol

Step 1: Preparation of the Alkoxide

-

Setup: Equip a flame-dried 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

-

Solubilization: Add 1,10-decanediol (17.4 g, 100 mmol, 4.0 equiv) to the flask. Add THF (100 mL) and DMF (20 mL) .

-

Expert Insight: 1,10-decanediol has poor solubility in pure THF at room temperature. The 5:1 THF:DMF ratio is critical. DMF aids solubility and increases the nucleophilicity of the alkoxide, while THF allows for easier workup.

-

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.1 g, 60% in oil, 27.5 mmol, 1.1 equiv) portion-wise over 15 minutes.

-

Observation: Vigorous evolution of

gas will occur. Ensure adequate venting.

-

-

Activation: Allow the mixture to warm to room temperature (RT) and stir for 45 minutes to ensure complete formation of the mono-alkoxide species. The solution typically turns slightly turbid.

Step 2: Controlled Alkylation

-

Addition: Dissolve Benzyl Bromide (3.0 mL, 25 mmol, 1.0 equiv) in THF (10 mL) and load it into the addition funnel.

-

Kinetics Control: Add the BnBr solution dropwise to the reaction mixture over 60 minutes while stirring rapidly.

-

Reasoning: Slow addition maintains a low instantaneous concentration of the electrophile, further suppressing bis-alkylation.

-

-

Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by TLC (See Section 6).

Step 3: Workup & Recovery

-

Quench: Cool to 0°C and carefully quench with saturated

(50 mL). -

Phase Separation: Dilute with Ethyl Acetate (EtOAc, 150 mL) and water (100 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with EtOAc (2 x 50 mL).

-

Wash: Wash combined organics with water (3 x 100 mL) to remove DMF, followed by brine (1 x 50 mL).

-

Note: Thorough water washing is essential to prevent DMF from interfering with silica gel chromatography.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification Strategy: The "Polarity Gap"

The crude mixture contains three distinct species with significantly different Retardation Factors (

| Component | Polarity | Strategy | |

| Bis-benzyl ether | Non-polar | ~0.85 | Elutes in dead volume/first fractions. |

| Mono-benzyl ether | Medium | ~0.45 | Target Product. Collect middle fractions. |

| 1,10-Decanediol | Very Polar | ~0.05 | Retained on column. Recover via polar flush. |

Chromatography Protocol:

-

Load the crude oil onto a silica gel column (Stationary phase).

-

Elution Gradient:

-

0% -> 10% EtOAc/Hexanes: Elutes the bis-ether byproduct and mineral oil (from NaH).

-

20% -> 30% EtOAc/Hexanes: Elutes the Mono-protected Target .

-

100% EtOAc: Flushes the unreacted 1,10-decanediol (can be recrystallized and reused).

-

Quality Control & Validation

Process Workflow Diagram

The following logic flow illustrates the critical decision points and separation mechanics.

Figure 1: Operational workflow for the statistical monoprotection and purification of 1,10-decanediol.

Analytical Data (Expected)

-

TLC: Silica gel, Hexanes:EtOAc (7:3). Visualize with

stain (alcohols oxidize/stain yellow-brown). -

1H NMR (400 MHz, CDCl3):

- 7.35–7.25 (m, 5H, Ar-H)

- 4.50 (s, 2H, Ph-CH 2-O)

- 3.64 (t, 2H, -CH 2-OH)

- 3.46 (t, 2H, -CH 2-OBn)

- 1.65–1.20 (m, 16H, alkyl chain)

-

Key Validation: The integration ratio of the benzylic protons (4.50 ppm) to the hydroxymethyl protons (3.64 ppm) must be 1:1 .

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete deprotonation or moisture in solvent. | Ensure NaH is fresh; dry THF/DMF over molecular sieves. Increase reaction time. |

| High Bis-Ether (>15%) | Addition of BnBr was too fast or Diol excess was insufficient. | Strictly follow the 60-minute addition time. Ensure 4:1 Diol:BnBr ratio. |

| Emulsion during Workup | DMF presence or fine NaH particulates. | Wash organic layer copiously with water (3x). Add brine to break emulsion. |

| Product Co-elution | Gradient ramp too steep. | Hold the gradient at 20% EtOAc/Hexanes for longer. |

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for protection strategies).

-

Bouzide, A., & Sauvé, G. (1997).[1] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols.[1] Tetrahedron Letters, 38(34), 5945-5948. (Alternative Ag2O method for higher selectivity).[1] [1]

-

Kawanami, Y., et al. (2018).[3] Selective Monoprotection of Symmetrical Diols in a Flow Reactor. International Journal of Organic Chemistry, 8, 266-276. (Modern flow chemistry approach).[2]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 37153, 1,10-Decanediol. (Safety and Physical Data).

Sources

Harnessing Hydrophobicity: A Guide to the Application of 10-(Phenylmethoxy)-1-decanol as a Versatile Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Hydrophobic Linkers

In the intricate world of molecular engineering and drug development, the choice of a linker molecule is far from trivial. It is a critical design element that dictates the spatial relationship, stability, and biological activity of conjugated molecules. While hydrophilic linkers, such as polyethylene glycol (PEG), have been extensively used to enhance solubility and reduce immunogenicity, there is a growing appreciation for the strategic implementation of hydrophobic linkers. These linkers, characterized by their nonpolar nature, offer unique advantages in modulating the properties of bioconjugates, influencing their interaction with biological membranes, and enabling novel drug delivery strategies.

This guide focuses on a particularly promising hydrophobic linker: 10-(phenylmethoxy)-1-decanol , also known as 10-(benzyloxy)-1-decanol. With its long ten-carbon alkyl chain, this molecule provides significant spatial separation between conjugated moieties. The terminal hydroxyl group offers a versatile handle for a variety of chemical modifications, allowing for its conjugation to a wide range of molecules, including proteins, peptides, and small molecule drugs. The phenylmethoxy (benzyl ether) group at the distal end serves as a stable protecting group that can be selectively removed under specific conditions, revealing a second functionalizable hydroxyl group if desired.

The inherent hydrophobicity of the decanol backbone can be leveraged to enhance the interaction of a conjugated therapeutic with cell membranes, potentially facilitating cellular uptake. In the context of drug delivery systems like lipid nanoparticles (LNPs), the hydrophobic nature of this linker can aid in the encapsulation of the payload. Furthermore, when derivatized with a thiol, it can be used to form self-assembled monolayers (SAMs) on gold surfaces, providing a powerful tool for studying surface interactions and developing novel biosensors.

This document provides a comprehensive overview of the applications of 10-(phenylmethoxy)-1-decanol as a hydrophobic linker, complete with detailed protocols for its activation, conjugation to biomolecules, incorporation into drug delivery systems, and characterization.

Physicochemical Properties of 10-(Phenylmethoxy)-1-decanol

A thorough understanding of the physical and chemical properties of 10-(phenylmethoxy)-1-decanol is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈O₂ | |

| Molecular Weight | 264.4 g/mol | |